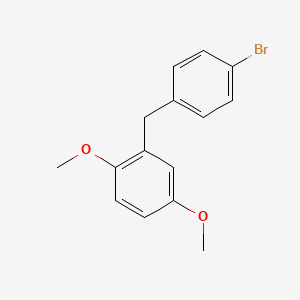
2-(4-Bromobenzyl)-1,4-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromobenzyl)-1,4-dimethoxybenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromobenzyl group and two methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobenzyl)-1,4-dimethoxybenzene typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromobenzyl alcohol.
Formation of 4-Bromobenzyl Bromide: 4-bromobenzyl alcohol is converted to 4-bromobenzyl bromide using hydrobromic acid.
Alkylation Reaction: The final step involves the alkylation of 1,4-dimethoxybenzene with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
2-(4-Bromobenzyl)-1,4-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Typical conditions involve heating the compound with the nucleophile in a polar solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
Substitution Reactions: Products include 2-(4-aminobenzyl)-1,4-dimethoxybenzene and 2-(4-thiocyanatobenzyl)-1,4-dimethoxybenzene.
Oxidation Reactions: Products include 2-(4-bromobenzyl)-1,4-dimethoxybenzaldehyde and 2-(4-bromobenzyl)-1,4-dimethoxybenzoic acid.
Reduction Reactions: The major product is 2-(4-methylbenzyl)-1,4-dimethoxybenzene.
科学的研究の応用
2-(4-Bromobenzyl)-1,4-dimethoxybenzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
作用機序
The mechanism of action of 2-(4-Bromobenzyl)-1,4-dimethoxybenzene involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy groups may enhance the compound’s binding affinity and selectivity for its targets.
類似化合物との比較
Similar Compounds
- 2-(4-Chlorobenzyl)-1,4-dimethoxybenzene
- 2-(4-Methylbenzyl)-1,4-dimethoxybenzene
- 2-(4-Fluorobenzyl)-1,4-dimethoxybenzene
Uniqueness
2-(4-Bromobenzyl)-1,4-dimethoxybenzene is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.
特性
CAS番号 |
81974-88-1 |
|---|---|
分子式 |
C15H15BrO2 |
分子量 |
307.18 g/mol |
IUPAC名 |
2-[(4-bromophenyl)methyl]-1,4-dimethoxybenzene |
InChI |
InChI=1S/C15H15BrO2/c1-17-14-7-8-15(18-2)12(10-14)9-11-3-5-13(16)6-4-11/h3-8,10H,9H2,1-2H3 |
InChIキー |
KQUHVUVSPKVZLP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)CC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14411150.png)
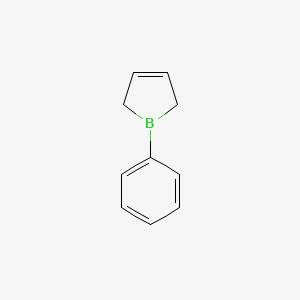
![2-[(Benzenesulfonyl)methyl]-N-phenylprop-2-enamide](/img/structure/B14411161.png)
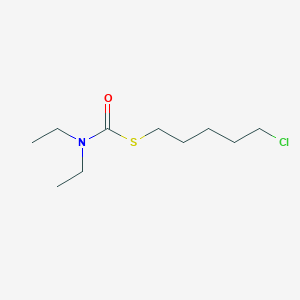

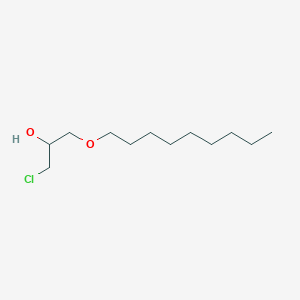

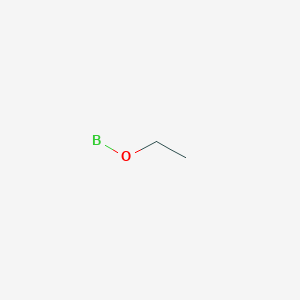
![2-Butyl-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxaspiro[2.2]pentane](/img/structure/B14411178.png)

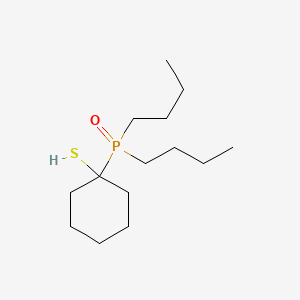
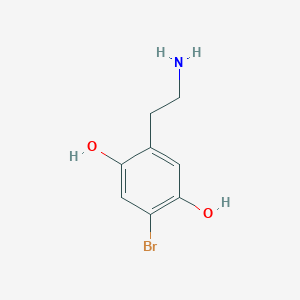
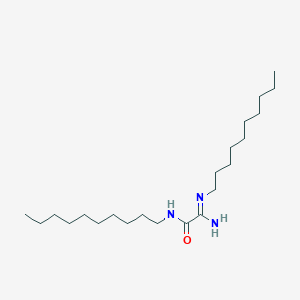
![N-[1-(3,4-Dichlorophenyl)non-1-EN-3-ylideneamino]-2,3,4,5,6-pentafluoro-aniline](/img/structure/B14411209.png)
